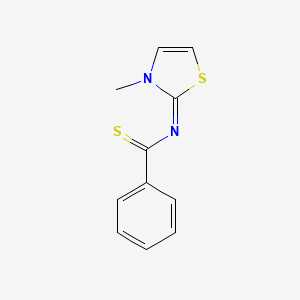
L-2-alpha-Tropinyl benzilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-alpha-Tropinyl benzilate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular structure, which includes a tropinyl group and a benzilate moiety, making it a subject of interest in both organic chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-2-alpha-Tropinyl benzilate hydrochloride typically involves the reaction of tropine with benzilic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as crystallization and chromatography, to meet the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-2-alpha-Tropinyl benzilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzilate moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, solvent, and reaction time being critical .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzilate moiety .
Applications De Recherche Scientifique
L-2-alpha-Tropinyl benzilate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties has explored its potential as a therapeutic agent for various conditions.
Mécanisme D'action
The mechanism of action of L-2-alpha-Tropinyl benzilate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-2-alpha-Tropinyl benzilate hydrochloride include:
Atropine: A tropane alkaloid with similar structural features.
Scopolamine: Another tropane alkaloid with comparable pharmacological properties.
Benzilic Acid Derivatives: Compounds with a benzilate moiety that share similar chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of a tropinyl group and a benzilate moiety. This structural uniqueness contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
64520-33-8 |
|---|---|
Formule moléculaire |
C22H26ClNO3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
[(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-23-18-12-14-19(23)20(15-13-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20,25H,12-15H2,1H3;1H/t18?,19?,20-;/m1./s1 |
Clé InChI |
YSKRBSYNQLTHMW-VJJOGWKDSA-N |
SMILES isomérique |
CN1C2CC[C@H](C1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
SMILES canonique |
CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




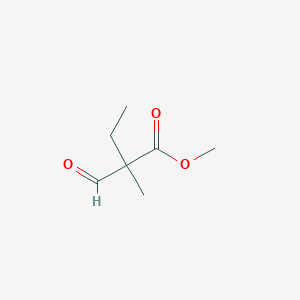
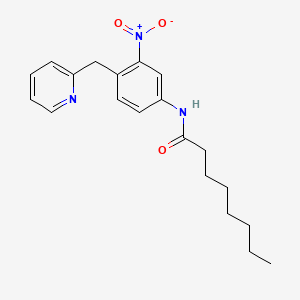
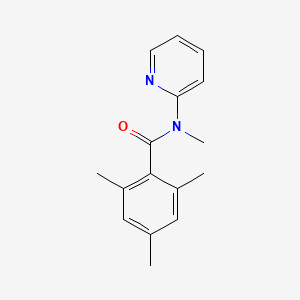
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
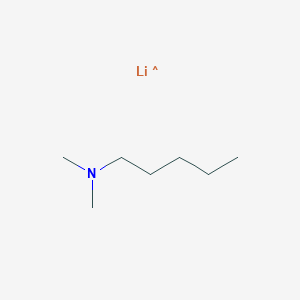

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
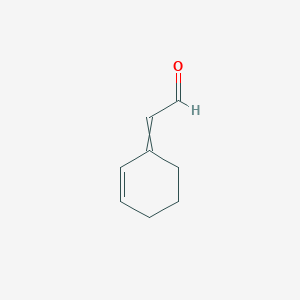
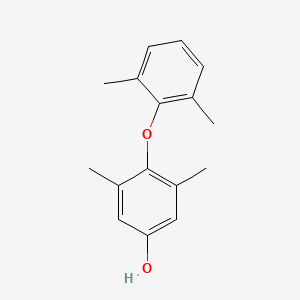
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
